3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one

Medicinal Chemistry Cross-Coupling Building Blocks

3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one (CAS 1202493-40-0) is an advanced intermediate designed for late-stage diversification in kinase inhibitor programs. The reactive 3-iodo handle enables rapid SAR exploration via Pd-catalyzed cross-couplings (Suzuki, Sonogashira). The 6(5H)-one carbonyl enhances solubility and polarity for improved pharmacokinetic profiles. This high-purity scaffold ensures reproducible results in medicinal chemistry.

Molecular Formula C6H4IN3O
Molecular Weight 261.02 g/mol
Cat. No. B13085574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one
Molecular FormulaC6H4IN3O
Molecular Weight261.02 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2NC1=O)I
InChIInChI=1S/C6H4IN3O/c7-4-3-8-5-1-2-6(11)9-10(4)5/h1-3H,(H,9,11)
InChIKeyCJBZTUGEOHGUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one: A Key Halogenated Scaffold for Kinase-Focused Library Synthesis


3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one (CAS 1202493-40-0) is a halogenated, fused nitrogen-containing heterocycle . It is a derivative of the imidazo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry frequently employed in the development of kinase inhibitors [1]. The compound features a reactive iodine atom at the 3-position and a carbonyl group at the 6-position, making it a versatile advanced intermediate for late-stage functionalization in drug discovery programs targeting oncology and other therapeutic areas .

Why Generic Imidazopyridazine Substitution is Not Feasible for 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one


Substituting 3-iodoimidazo[1,2-b]pyridazin-6(5H)-one with a generic imidazopyridazine scaffold or a simple halogenated analog is not a viable option for projects requiring late-stage diversification. The presence of the 3-iodo group provides a specific, highly reactive handle for palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, which is not present on non-halogenated or less reactive halogen (e.g., chloro) analogs . Furthermore, the 6(5H)-one carbonyl is a distinct functional group that can influence the compound's physicochemical properties, such as solubility and hydrogen-bonding capacity, and serves as a site for further derivatization, differentiating it from non-carbonyl bearing analogues [1]. These structural features collectively define its unique utility as an advanced building block that is not interchangeable with other imidazo[1,2-b]pyridazine derivatives.

Quantitative Evidence Guide: Defining the Functional and Physicochemical Differentiation of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one


Reactivity Differentiation: Iodo vs. Chloro at the 3-Position for Cross-Coupling

The 3-iodo substituent on the target compound confers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to a 3-chloro analog. This is a critical factor for efficient late-stage functionalization. A direct comparator, 6-chloro-3-iodoimidazo[1,2-b]pyridazine, also contains a 3-iodo group and is explicitly designated as an 'advanced key intermediate' for synthesizing potent kinase inhibitors via cross-coupling, underscoring the importance of the iodo handle over the chloro group present elsewhere on the molecule .

Medicinal Chemistry Cross-Coupling Building Blocks Kinase Inhibitors

Structural and Functional Differentiation: 6-Carbonyl vs. 6-Chloro Analogue

The target compound features a 6(5H)-one carbonyl group, which fundamentally alters its physicochemical profile compared to a 6-chloro analog like 6-chloro-3-iodoimidazo[1,2-b]pyridazine. The carbonyl provides a hydrogen bond acceptor site and increases polarity, which can improve aqueous solubility and influence target binding, whereas the chloro group is lipophilic and primarily serves as another leaving group . Patents covering imidazo[1,2-b]pyridazin-6(5H)-ones highlight their utility in achieving specific pharmacological properties like antithrombotic and cardiovascular effects, demonstrating the functional relevance of the 6-one moiety [1].

Physicochemical Properties Solubility Hydrogen Bonding Drug Design

Purity and Availability for Reproducible Research and Scale-Up

For reliable scientific results and potential scale-up, the consistent quality of the building block is paramount. The target compound is commercially available from multiple vendors with specified high purities, providing procurement flexibility. For example, AKSci offers the compound at a minimum purity of 95% , while Leyan provides it at 97% purity . In contrast, a close analog like 6-hydroxyimidazo[1,2-b]pyridazine (CAS 57470-54-9) is often listed without a quantified purity specification from comparable sources [1], introducing a variable that could compromise experimental reproducibility.

Reproducibility Quality Control Procurement Medicinal Chemistry

Optimal Application Scenarios for 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one Based on Evidence


Late-Stage Diversification of Kinase Inhibitor Leads via Cross-Coupling

This compound is ideally suited as an advanced intermediate in medicinal chemistry programs focused on generating diverse libraries of kinase inhibitors. Its 3-iodo group is a highly reactive handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) around the imidazo[1,2-b]pyridazine core . This approach is validated by the use of analogous 3-iodo building blocks in the synthesis of potent ALK inhibitors .

Modulation of Physicochemical Properties in Lead Optimization

When a lead series requires tuning of properties like solubility, polarity, or metabolic stability, the 6(5H)-one carbonyl group offers a distinct advantage. It provides a specific hydrogen bond acceptor site and increases polarity compared to a 6-chloro analog, which can be critical for achieving favorable pharmacokinetic profiles . This scaffold has a historical precedent in generating compounds with desirable cardiovascular and antithrombotic pharmacological actions [1].

Synthesis of High-Purity Tool Compounds for Reproducible Biological Assays

For researchers requiring a reliable and pure starting material to synthesize tool compounds or chemical probes, this product is a superior choice. Its availability from multiple vendors with certified high purity (>=95%) ensures a consistent quality that minimizes the risk of confounding biological results, a factor not guaranteed with all related building blocks [2].

Technical Documentation Hub

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